molecular formula C15H18N2O2S B2612954 5-amino-N-(2,4-dimethylphenyl)-2-methylbenzene-1-sulfonamide CAS No. 326866-54-0

5-amino-N-(2,4-dimethylphenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B2612954
CAS No.: 326866-54-0
M. Wt: 290.38
InChI Key: UBTIEBQNTTWQHT-UHFFFAOYSA-N
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Description

5-amino-N-(2,4-dimethylphenyl)-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C14H16N2O2S. This compound is known for its unique chemical structure, which includes an amino group, a sulfonamide group, and two methyl groups attached to a benzene ring. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,4-dimethylphenyl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 2,4-dimethylaniline with 2-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2,4-dimethylphenyl)-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

5-amino-N-(2,4-dimethylphenyl)-2-methylbenzene-1-sulfonamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,4-dimethylphenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to engage in various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
  • 5-amino-2-methyl-N-(2,4-dimethylphenyl)benzenesulfonamide
  • 5-amino-2,4-dimethyl-N-(2,4-dimethylphenyl)benzenesulfonamide

Uniqueness

5-amino-N-(2,4-dimethylphenyl)-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

5-amino-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-4-7-14(12(3)8-10)17-20(18,19)15-9-13(16)6-5-11(15)2/h4-9,17H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTIEBQNTTWQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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